molecular formula C11H22N2O B6362695 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one CAS No. 1240578-06-6

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one

Cat. No.: B6362695
CAS No.: 1240578-06-6
M. Wt: 198.31 g/mol
InChI Key: UBUPVSPVPVLWHK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one, also known as DMMP, is a compound that belongs to the class of designer drugs called cathinones. It has a molecular formula of C11H22N2O and a molecular weight of 198.31 g/mol .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a focus in recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another field of medicinal chemistry involves the synthesis of antidepressant molecules through metal-catalyzed procedures, where different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts .


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C11H22N2O .

Properties

IUPAC Name

2,2-dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-5-11(3,4)10(14)13-7-6-12-8-9(13)2/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUPVSPVPVLWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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